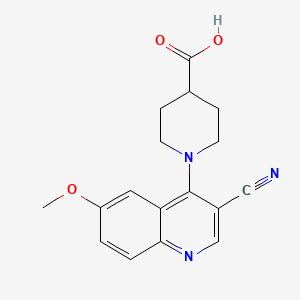

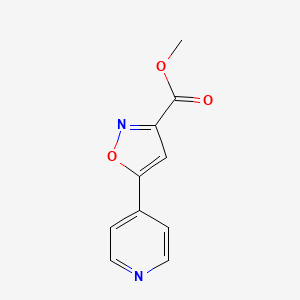

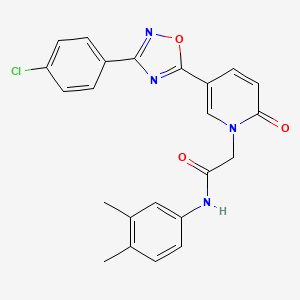

![molecular formula C17H17N3O3S B2433402 N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide CAS No. 946223-08-1](/img/structure/B2433402.png)

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of 5H-thiazolo[3,2-a]pyrimidin-5-ones, which is a class of compounds that “N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide” belongs to, involves the cyclization reactions of S-alkylated derivatives in concentrated H2SO4 . Upon treatment of S-alkylated derivatives at different temperatures, intramolecular cyclization to 7-(substituted phenylamino)-5H-thiazolo[3,2-a]pyrimidin-5-ones or sulfonation of cyclized products to sulfonic acid derivatives occurred .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide belongs to a class of heterocyclic compounds that have been studied for their diverse biological activities and chemical properties. Research has focused on synthesizing novel compounds derived from similar structures to explore their potential as anti-inflammatory, analgesic, anticancer, antifungal, and antibacterial agents.

One study reported the synthesis of novel heterocyclic compounds including thiazolopyrimidines, derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities. These compounds were tested as cyclooxygenase inhibitors, demonstrating promising pharmaceutical potential (Abu‐Hashem et al., 2020).

Anticancer and Antiproliferative Activities

Research into thiazolopyrimidin derivatives has also revealed their potential in anticancer therapy. A study identified a kinesin spindle protein inhibitor with a similar structure, showcasing its efficacy in inhibiting cancer cell growth by arresting cells in mitosis, which suggests its utility as a clinical candidate for cancer treatment (Theoclitou et al., 2011).

Another investigation into thieno[2,3‐d]pyrimidines showed that some derivatives exhibited high inhibition of Hep-G2 cell growth, indicating a potential for specific antitumor agents against liver cancer cells (Aly et al., 2010).

Antimicrobial and Antifungal Effects

Compounds with a thiazolopyrimidin backbone have been studied for their antimicrobial and antifungal properties as well. For instance, certain derivatives demonstrated significant antibacterial activity against a range of bacterial strains, including Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans and Aspergillus niger, suggesting their application in treating microbial infections (Desai et al., 2013).

Structural and Chemical Analysis

Research has also delved into the structural and chemical analysis of thiazolopyrimidines, with studies exploring cation tautomerism, twinning, and disorder in various forms of these compounds. This structural characterization aids in understanding the pharmacokinetics and pharmacodynamics of these molecules, which is crucial for drug development (Rajam et al., 2017).

Propiedades

IUPAC Name |

N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-4-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-4-23-13-7-5-12(6-8-13)15(21)19-14-11(3)18-17-20(16(14)22)10(2)9-24-17/h5-9H,4H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBHYFQMBJWQOPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

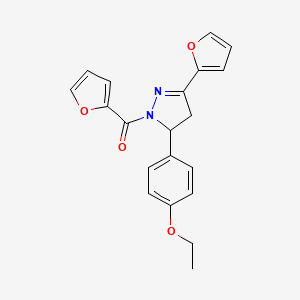

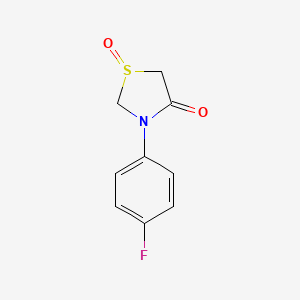

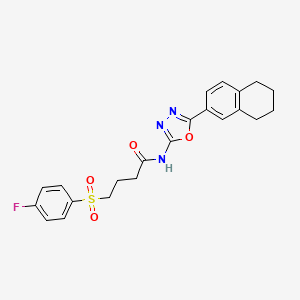

![1-[(4-chlorophenyl)methyl]-3-[(1-hydroxycyclopentyl)methyl]urea](/img/structure/B2433334.png)

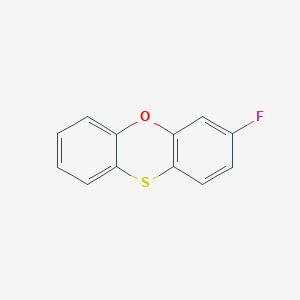

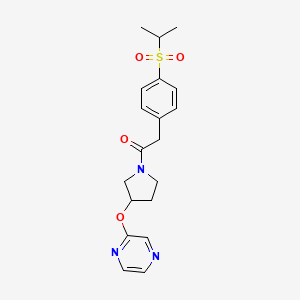

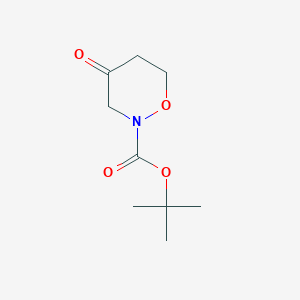

![Methyl (E)-4-[[3-(difluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl]methylamino]-4-oxobut-2-enoate](/img/structure/B2433340.png)

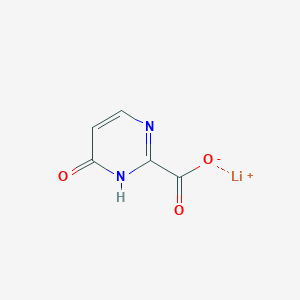

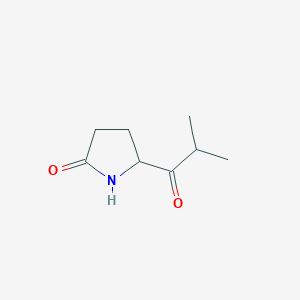

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B2433341.png)